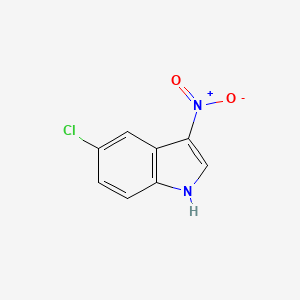

5-Chloro-3-nitro-1H-indole

説明

Significance of the Indole Scaffold in Chemical Biology and Medicinal Chemistry

The indole nucleus is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and bioactive compounds. bohrium.commdpi.comnih.govijpsr.com Its prevalence stems from its ability to mimic the structure of tryptophan, an essential amino acid, allowing indole-containing molecules to interact with a wide range of biological targets, including enzymes and receptors. bohrium.com This versatility has led to the development of indole-based drugs for treating a multitude of conditions, such as cancer, infections, inflammation, and neurological disorders. mdpi.comnih.gov

The significance of the indole scaffold is underscored by the numerous marketed drugs that feature this heterocyclic system. bohrium.com For instance, indole alkaloids derived from natural sources have demonstrated potent pharmacological activities. bohrium.com Furthermore, the indole core serves as a foundational structure for the design and synthesis of new therapeutic agents, with ongoing research continually uncovering novel biological applications for indole derivatives. mdpi.comnih.govopenmedicinalchemistryjournal.com

Historical Context of Substituted Nitroindoles in Synthetic Endeavors

The introduction of a nitro group onto the indole ring has been a long-standing strategy in synthetic organic chemistry to create valuable intermediates. Nitroindoles, including their substituted variants, have been the subject of synthetic exploration for decades. researchgate.netacs.orgresearchgate.net The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole ring, facilitating a variety of chemical transformations.

Historically, the synthesis of nitroindoles often involved direct nitration reactions, which could sometimes lead to a mixture of products. orgsyn.org Over time, more regioselective methods have been developed to control the position of the nitro group, allowing for the synthesis of specific isomers. nih.gov The study of electronegatively substituted indoles, including nitroindoles, has been crucial in understanding the reactivity and electronic properties of the indole nucleus. acs.org The development of improved synthetic routes, such as the Fischer indole synthesis for nitroindoles, has further expanded the accessibility and utility of these compounds in research. researchgate.netacs.org

Positioning of 5-Chloro-3-nitro-1H-indole in Contemporary Indole Research

This compound is a specific derivative that combines the structural features of a chlorinated and a nitrated indole. The presence of both a chloro and a nitro group, both of which are electron-withdrawing, significantly modifies the electronic landscape of the indole scaffold. This dual substitution pattern makes this compound a subject of interest in contemporary research for several reasons.

The synthesis of this compound itself presents a regiochemical challenge, requiring controlled introduction of the chloro and nitro groups at the C5 and C3 positions, respectively. This compound serves as a versatile building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The chlorine atom also provides a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents.

Recent synthetic methodologies have explored the preparation of various substituted nitroindoles, including those with halogen substituents. nih.govrsc.org The unique electronic properties conferred by the chloro and nitro groups make this compound a valuable intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For example, related chloro-substituted indole derivatives have been investigated for their potential as anticancer and antimicrobial agents. researchgate.netnih.govacs.orgmdpi.com While specific research on the direct biological applications of this compound is still emerging, its role as a key synthetic intermediate positions it as an important compound in the ongoing exploration of indole chemistry.

特性

IUPAC Name |

5-chloro-3-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCDVZRHARWGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649904 | |

| Record name | 5-Chloro-3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213542-01-9 | |

| Record name | 5-Chloro-3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5-chloro-3-nitro-1h-indole and Its Derivatives

Classical and Named Reactions for Indole Ring Construction

The indole ring is a privileged scaffold in organic chemistry, and numerous methods for its synthesis have been developed over the past century. These reactions often allow for the preparation of substituted indoles by using appropriately functionalized starting materials.

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles. chemsynthesis.comchemicalbook.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. chemicalbook.com The versatility of the starting materials allows for the synthesis of a wide variety of substituted indoles. nih.gov For instance, using a (4-chlorophenyl)hydrazine as the starting material would introduce a chlorine atom at the 5-position of the resulting indole ring. The reaction can be catalyzed by Brønsted acids like HCl and H₂SO₄ or Lewis acids such as ZnCl₂ and BF₃. chemsynthesis.comwikipedia.org

Table 1: Overview of the Fischer Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | Arylhydrazine and an aldehyde or ketone. chemsynthesis.com |

| Conditions | Acidic (Brønsted or Lewis acids), often with heating. wikipedia.org |

| Key Transformation | Acid-catalyzed intramolecular cyclization of an arylhydrazone with elimination of ammonia. chemicalbook.com |

| Scope | Highly versatile for producing substituted indoles; unsymmetrical ketones can yield isomeric products. rjptonline.org |

The Cadogan–Sundberg indole synthesis is a powerful method for generating indoles from o-nitrostyrenes using trivalent phosphorus reagents, such as triethyl phosphite. wikipedia.orghellenicaworld.com The reaction proceeds through the deoxygenation of the nitro group to a nitroso intermediate, which then undergoes cyclization. wikipedia.orgwikiwand.com This method is particularly relevant for the synthesis of nitroindoles as it directly employs a nitro-substituted precursor. rsc.orgresearchgate.net An important application has been demonstrated in the synthesis of 5,5'-Dichloro-2,2'-biindole, which utilizes a 2-(trans-2-(5-Chloro-2-nitrophenyl)vinyl)-5-chloro-1H-indole intermediate, highlighting its utility in constructing complex molecules with chloro and nitro functionalities. wikipedia.orghellenicaworld.com

Table 2: Overview of the Cadogan-Sundberg Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | o-Nitrostyrene derivative and a trivalent phosphorus compound (e.g., triethyl phosphite). wikipedia.org |

| Conditions | Typically thermal conditions. |

| Key Transformation | Reductive cyclization via deoxygenation of the nitro group. rsc.org |

| Scope | Effective for preparing indoles from nitro-substituted precursors; can be used for carbazole synthesis from o-arylnitroarenes. researchgate.net |

A variety of other named reactions provide access to the indole nucleus, each with its own scope and limitations.

Bartoli Indole Synthesis : This reaction produces 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. google.comnih.gov The requirement for an ortho-substituent makes it a highly regioselective method for accessing this specific substitution pattern. The synthesis of 7-chloro-3-methylindole from 2-chloronitrobenzene is a documented application. researchgate.net

Hemetsberger Indole Synthesis : This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. hellenicaworld.com While yields can be high, the synthesis and stability of the azido starting material can be challenging. hellenicaworld.com The mechanism is thought to proceed through a nitrene intermediate. akjournals.com

Bischler Indole Synthesis : Also known as the Bischler–Möhlau synthesis, this reaction forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline under harsh conditions. Milder, modern variations, including microwave-assisted protocols, have been developed to improve yields and reaction conditions.

Larock Indole Synthesis : A powerful, palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. This method is highly versatile and tolerates a wide variety of functional groups, providing access to 2,3-disubstituted indoles. The use of o-bromo or o-chloroanilines has also been developed, expanding its utility.

Nenitzescu Indole Synthesis : This reaction forms 5-hydroxyindole derivatives from the condensation of a benzoquinone and a β-aminocrotonic ester. The reaction is highly regioselective for producing 5-hydroxyindoles, making it a specialized but valuable tool.

Madelung Synthesis : This protocol involves the high-temperature, intramolecular cyclization of an N-phenylamide using a strong base to produce indoles. rsc.org The classical conditions are harsh, but modern variants using organolithium bases allow the reaction to proceed under milder conditions.

Reissert Indole Synthesis : This method synthesizes indoles from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The process involves condensation, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.orgwikipedia.org This approach is inherently suited for preparing nitroindoles.

Table 3: Summary of Other Indole Synthesis Protocols

| Synthesis Name | Reactants | Key Feature |

|---|---|---|

| Bartoli | o-Substituted nitroarene, vinyl Grignard reagent | Forms 7-substituted indoles. google.com |

| Hemetsberger | 3-Aryl-2-azido-propenoic ester | Thermal decomposition to indole-2-carboxylates. hellenicaworld.com |

| Bischler | α-Halo-ketone, aniline | Forms 2-arylindoles, often requires harsh conditions. |

| Larock | o-Haloaniline, alkyne | Palladium-catalyzed synthesis of 2,3-disubstituted indoles. |

| Nenitzescu | Benzoquinone, β-aminocrotonic ester | Specific for the synthesis of 5-hydroxyindoles. |

| Madelung | N-Acyl-o-toluidine | High-temperature, base-catalyzed cyclization. rsc.org |

| Reissert | o-Nitrotoluene, diethyl oxalate | Reductive cyclization to form indoles, suitable for nitro-derivatives. wikipedia.org |

Cadogan–Sundberg Indole Synthesis for Nitroindoles

Targeted Synthesis of 5-Chloro-3-nitro-1H-indole

The specific synthesis of this compound can be achieved either by direct functionalization of 5-chloro-1H-indole or by building the ring from precursors already containing the required substituents.

The direct nitration of 5-chloro-1H-indole is a seemingly straightforward approach, but the regioselectivity is highly dependent on the reaction conditions. The indole ring is electron-rich, and electrophilic substitution typically occurs at the C3 position. However, the substituents on the ring can alter this preference.

Under standard acidic nitrating conditions, such as with nitric acid in sulfuric acid, the nitration of 5-chloroindole has been shown to yield 5-chloro-6-nitro-1H-indole. This indicates that the reaction favors substitution on the benzene portion of the molecule rather than at the C3 position under these conditions. This outcome is consistent with observations that nitration of other substituted indoles under strongly acidic conditions can lead to substitution at the 4, 5, 6, or 7 positions.

Conversely, a regioselective synthesis of 3-nitroindoles has been developed using non-acidic and non-metallic conditions. nih.gov This method employs ammonium tetramethylnitrate and trifluoroacetic anhydride. The study demonstrated that 5-halogenated indoles, including 5-chloroindole, react smoothly to afford the corresponding 3-nitroindole derivatives in good to excellent yields. nih.gov This protocol offers a direct and efficient route to the desired this compound by selectively functionalizing the C3 position.

An alternative to direct nitration is to construct the indole ring using one of the classical methods with a precursor that already contains the necessary chloro and nitro groups.

Reissert Synthesis : A plausible route would involve a Reissert reaction starting from a substituted o-nitrotoluene, such as 4-chloro-2,6-dinitrotoluene. Condensation with diethyl oxalate followed by reductive cyclization would generate the 5-chloro-7-nitroindole skeleton. While not the target isomer, it demonstrates the principle of using a pre-functionalized starting material. The synthesis of 6-Chloro-1H-indole-2-carboxylic acid ethyl ester from 3-(4-Chloro-2-nitro-phenyl)-2-oxo-propionic acid ethyl ester has been documented, confirming the compatibility of chloro-nitro precursors in this reaction sequence.

Cadogan-Sundberg Synthesis : This approach could utilize a substituted o-nitrostyrene. For example, the cyclization of a derivative of 5-chloro-2-nitrostyrene would directly lead to a 5-chloroindole. wikipedia.orghellenicaworld.com Incorporating a nitro group at the appropriate position on the styrene side chain could potentially lead to the target compound.

Optimization of Reaction Conditions for Regioselective Synthesis

The regioselective synthesis of 3-nitroindoles is a key challenge in organic synthesis. Researchers have focused on optimizing reaction conditions to achieve high yields and selectivity, particularly for the nitration at the C-3 position of the indole ring.

A study on the regioselective nitration of indoles under non-acidic and non-metallic conditions utilized tetramethylammonium nitrate in the presence of trifluoroacetic anhydride. nih.gov The optimization of various parameters such as the nitrating agent, solvent, and temperature was crucial for the success of this methodology. nih.gov The use of trifluoroacetic anhydride was found to be superior to other anhydrides like acetic anhydride or trifluoromethanesulfonic anhydride. nih.gov Acetonitrile proved to be the optimal solvent, affording the desired 3-nitroindole in high yield. nih.gov

The reaction conditions were optimized by systematically varying the solvent and the anhydride used. The results are summarized in the table below.

Table 1: Optimization of Reaction Conditions for the Nitration of Indole

| Entry | Anhydride | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Acetic anhydride | Dichloromethane | Trace |

| 2 | Trifluoromethanesulfonic anhydride | Dichloromethane | Trace |

| 3 | Trifluoroacetic anhydride | Dichloromethane | 85 |

| 4 | Trifluoroacetic anhydride | Tetrahydrofuran | 41 |

| 5 | Trifluoroacetic anhydride | Acetonitrile | 97 |

Data sourced from a study on regioselective nitration of indoles. nih.gov

Another approach to regioselective synthesis involves the C-H functionalization of indoles. For instance, a photochemically driven ruthenium-catalyzed reaction has been developed to synthesize indole-3-carbaldehydes. acs.org Optimization of parameters such as the catalyst, base, and reaction time was performed to maximize the yield of the desired product. acs.org It was found that using 3 mol% of the ruthenium catalyst with potassium tert-butoxide as the base for 18 hours provided the optimal results. acs.org

Similarly, the synthesis of 3-arylthioindoles was achieved through an iodine-catalyzed reaction. researchgate.net The optimization process involved screening different catalysts, sulfur sources, solvents, and temperatures to identify the most efficient conditions. researchgate.net

These examples highlight the importance of meticulous optimization of reaction parameters to achieve regioselective synthesis of indole derivatives.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. openmedicinalchemistryjournal.comresearchgate.net Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. openmedicinalchemistryjournal.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and enhanced product purity. researchgate.netacs.orgmdpi.comat.ua The application of microwave irradiation can accelerate a wide range of organic reactions, including the synthesis of heterocyclic compounds like indoles. acs.orgscispace.com

In the context of indole synthesis, microwave heating has been successfully employed in palladium-catalyzed intramolecular oxidative coupling reactions to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields and with high regioselectivity. mdpi.com This method has been shown to be significantly faster than conventional heating. mdpi.com For example, a particular indole derivative was synthesized in 95% yield within 1 hour under microwave irradiation, compared to 90% yield in 3 hours with conventional heating. mdpi.com

The Fischer indole synthesis, a classic method for preparing indoles, has also been adapted to microwave conditions, leading to improved efficiency. scispace.com The use of microwave irradiation is considered a greener alternative as it can enhance reactivity and potentially reduce the need for catalysts or allow for the use of more environmentally friendly solvents. researchgate.net

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional volatile organic solvents are often toxic, flammable, and contribute to pollution. acs.org Consequently, there is a growing interest in using sustainable solvents such as water and ionic liquids for organic synthesis. openmedicinalchemistryjournal.comacs.org

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. openmedicinalchemistryjournal.com Several methods for the synthesis of indole derivatives in water have been reported. For instance, a multi-component reaction for the preparation of 3-substituted indoles has been successfully carried out in water using a copper catalyst. openmedicinalchemistryjournal.com

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.netacs.org Their unique properties, such as high polarity, make them excellent absorbers of microwave energy, leading to efficient heating in MAOS. acs.org The use of ionic liquids in the synthesis of bis(indolyl)methane derivatives has been reported, offering a green and efficient route to these compounds. researchgate.net

The development of bio-based solvents, such as Cyrene, offers another sustainable alternative to traditional dipolar aprotic solvents like DMF and NMP, which are commonly used in organic synthesis but have significant toxicity concerns. acs.org

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of catalysts can reduce energy consumption and minimize the formation of byproducts. openmedicinalchemistryjournal.com

Solid Acid Catalysts: Solid acid catalysts offer several advantages over traditional liquid acids, including ease of separation, reusability, and reduced corrosion. They have been employed in the synthesis of various indole derivatives. openmedicinalchemistryjournal.com

Nanoparticle Catalysis: Nanoparticles possess a high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. The use of nanoparticles as catalysts in organic synthesis is a rapidly growing field. openmedicinalchemistryjournal.com For example, NiO/Co3O4@N-GQDs spherical composites have been used as a nanocatalyst for the synthesis of spiro diindenopyridine-indoline trione derivatives in water. researchgate.net

Palladium/Rhodium-mediated Catalysis: Transition metal catalysis, particularly using palladium and rhodium, is a powerful tool for the synthesis of complex organic molecules, including indoles. google.comorganic-chemistry.org Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-C and C-N bonds in indole synthesis. organic-chemistry.org For instance, a palladium-catalyzed synthesis of free N-H 2,3-disubstituted indoles has been developed that tolerates a variety of functional groups, including chloro and nitro groups. organic-chemistry.org Ruthenium catalysts have also been employed for the dehydrogenation of indolines to indoles. google.com

Electrochemical synthesis is gaining recognition as a green and sustainable method for organic transformations. organic-chemistry.orgresearchgate.net By using electricity as a "reagent," electrosynthesis can often avoid the use of harsh or toxic chemical oxidants and reductants, leading to cleaner reactions and reduced waste. organic-chemistry.org

The electrochemical synthesis of 3-nitro-2-arylindoles has been reported, demonstrating a sequential paired electrolysis approach. rsc.org This method offers a controlled and efficient way to introduce the nitro group onto the indole ring. Furthermore, a metal-free electrochemical intramolecular C(sp2)-H amination has been developed for the synthesis of indoline and indole derivatives. organic-chemistry.org

A recent study described the electrochemical synthesis of 5-(1H-indol-3-yl) N-substituted-1,3,4-oxadiazole-2-amines. researchgate.net This method utilizes an undivided cell and offers operational simplicity, high functional group tolerance, and good yields of the desired products. researchgate.net

Catalytic Methodologies (e.g., Solid Acid Catalysts, Nanoparticle Catalysis, Palladium/Rhodium-mediated)

Synthesis of Related Indole Derivatives for Comparative Studies

The synthesis of a variety of related indole derivatives is crucial for establishing structure-activity relationships and for comparative studies. By systematically modifying the substituents on the indole ring, researchers can gain insights into how these changes affect the chemical and biological properties of the molecules.

For comparative purposes, various substituted indole derivatives have been synthesized. For example, a series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones were prepared to investigate their chemotherapeutic activities. researchgate.net Similarly, new 5-nitroindole-2,3-dione derivatives have been synthesized and evaluated for their cytotoxicity. researchgate.net

The synthesis of indole-3-carbaldehyde semicarbazone derivatives with different substituents at the 5-position (bromo, chloro, methoxy) and 4-position (nitro) has been reported. csic.es These compounds were synthesized by refluxing the corresponding indole-3-carboxaldehyde with semicarbazide hydrochloride in ethanol. csic.es

Furthermore, a series of 5-chloro-1H-indole-3-carboxaldehyde hydrazone derivatives have been synthesized by reacting 5-chloro-1H-indole-3-carboxaldehyde with various phenylhydrazine derivatives. tandfonline.com These syntheses provide a library of compounds for comparative analysis of their properties.

A general and scalable synthesis of polysubstituted indoles bearing an electron-withdrawing group at the C-3 position has been developed, allowing for the creation of a diverse array of indole structures for further investigation. nih.gov This includes the synthesis of methyl 5-chloro-1H-indole-3-carboxylate. nih.gov

The following table lists some of the synthesized indole derivatives that can be used for comparative studies.

Table 2: Examples of Synthesized Indole Derivatives for Comparative Studies

| Compound Name | Substituents | Reference |

|---|---|---|

| 2-((5-Bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | 5-Bromo, 3-Semicarbazone | csic.es |

| 2-((5-Chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | 5-Chloro, 3-Semicarbazone | csic.es |

| 2-((5-Methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide | 5-Methoxy, 3-Semicarbazone | csic.es |

| 2-((4-Nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide | 4-Nitro, 3-Semicarbazone | csic.es |

| 5-Chloro-1H-indole-3-carboxaldehyde (2-chlorophenyl)hydrazone | 5-Chloro, 3-(2-chlorophenyl)hydrazone | tandfonline.com |

| 5-Chloro-1H-indole-3-carboxaldehyde (3-chlorophenyl)hydrazone | 5-Chloro, 3-(3-chlorophenyl)hydrazone | tandfonline.com |

| 5-Chloro-1H-indole-3-carboxaldehyde (4-bromophenyl)hydrazone | 5-Chloro, 3-(4-bromophenyl)hydrazone | tandfonline.com |

| Methyl 5-chloro-1H-indole-3-carboxylate | 5-Chloro, 3-Methoxycarbonyl | nih.gov |

This table provides a selection of indole derivatives synthesized for comparative analysis.

Synthesis of 5-Substituted Indole-2,3-dione Derivatives

Indole-2,3-diones, commonly known as isatins, are pivotal intermediates in the synthesis of a wide array of biologically active compounds. researchgate.netresearchgate.net The presence of substituents at the C-5 position, such as a chloro or nitro group, is crucial for the pharmacological profile of many isatin derivatives. biomedres.us

A prevalent and optimized method for preparing 5-substituted indole-2,3-diones involves a two-step process starting from appropriately substituted anilines. researchgate.netatlantis-press.com The first step is the formation of a 4-substituted isonitroacetanilide through the reaction of a 4-substituted aniline with chloral hydrate and hydroxylamine hydrochloride. researchgate.net The subsequent step involves an acid-catalyzed intramolecular cyclization of the isonitroacetanilide intermediate, typically using concentrated sulfuric acid, to yield the final 5-substituted indole-2,3-dione. researchgate.netatlantis-press.com This method has been optimized to achieve total yields in the range of 51-68%. researchgate.netatlantis-press.com

Table 1: General Synthesis of 5-Substituted Indole-2,3-diones

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| Amidation | 4-Substituted Aniline, Chloral Hydrate, Hydroxylamine Hydrochloride | - | 4-Substituted Isonitroacetanilide |

| Cyclization | 4-Substituted Isonitroacetanilide | Concentrated Sulfuric Acid | 5-Substituted Indole-2,3-dione |

This table summarizes the two-step synthesis of 5-substituted isatins from anilines as described in the literature. researchgate.netatlantis-press.com

Further functionalization of the isatin core allows for the creation of diverse derivatives. For instance, C-5 substituted N-propargylated isatins can be synthesized from a parent isatin. nih.gov This reaction involves the deprotonation of the indole nitrogen using a strong base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF), followed by the addition of propargyl bromide. This process attaches a propargyl group to the N-1 position, creating a versatile handle for further chemical modifications, such as click chemistry or Mannich reactions. nih.gov

Table 2: Examples of Synthesized 5-Substituted Isatin Derivatives

| Compound Name | Yield | Melting Point (°C) |

|---|---|---|

| Bis-{5-chloro-1-(yl-but-2-ynyl)-1H-indole-2,3-dione} piperazine | 70% | >240 |

| 5-Chloro-1-(4-piperidin-1-yl-but-2-ynyl)-1H-indole-2,3-dione | 83% | 147 |

| 5-Chloro-1-(4-pyrrolidin-1-yl-but-2-ynyl)-1H-indole-2,3-dione | 87% | 139 |

Data sourced from a study on N-propargylated isatin-Mannich adducts. nih.gov

Synthesis of 3-Substituted Indole Carboxamides

Indole-2-carboxamides are a class of compounds that have attracted significant attention, particularly as allosteric modulators of cannabinoid receptors. nih.govnih.gov The synthesis of these molecules, especially those with substitutions at the C-3 and C-5 positions, often requires a multi-step approach to build the desired functionality.

A representative synthesis for a 5-chloro-3-alkyl-1H-indole-2-carboxamide starts with a commercially available precursor like 5-chloro-1H-indole-2-carboxylic acid. nih.gov The synthetic sequence involves:

Esterification: The carboxylic acid is protected, typically as an ethyl ester.

Friedel-Crafts Acylation: An acyl group is introduced at the C-3 position.

Reduction: The C-3 keto group is reduced to a methylene group (alkyl chain) using a reducing agent like triethylsilane in trifluoroacetic acid.

Hydrolysis: The ester is saponified back to a carboxylic acid, yielding the key intermediate, such as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid. nih.gov

Amide Coupling: The final carboxamide is formed by coupling the carboxylic acid with a desired amine. nih.gov

To introduce more diverse functionality at the C-3 position, an alternative strategy can be employed. nih.gov This involves introducing a formyl group at the C-3 position of an indole-2-carboxylate using the Vilsmeier-Haack reaction. This aldehyde can then be reduced to a hydroxymethyl group with sodium borohydride. nih.gov This C3-hydroxymethyl intermediate is a versatile building block that allows for the introduction of various substituents, including photoactivatable functionalities like azides, after hydrolysis of the ester. nih.gov

Table 3: Selected Examples of Synthesized Indole-2-Carboxamides

| Compound Name | Starting Material | Key Intermediate |

|---|---|---|

| 3-Ethyl-5-chloro-N-[2-(3-nitrophenyl)ethyl]-1H-indole-2-carboxamide nih.gov | 5-chloro-1H-indole-2-carboxylic acid | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid |

| N-[2-(4-Aminophenyl)ethyl]-3-ethyl-5-chloro-1H-indole-2-carboxamide nih.gov | 3-Ethyl-5-chloro-N-[2-(4-nitrophenyl)ethyl]-1H-indole-2-carboxamide | Not applicable (Reduction of nitro group) |

This table highlights key compounds and intermediates from studies on CB1 receptor allosteric modulators. nih.govnih.gov

Synthesis of Halo- and Nitro-Indazole Derivatives from Indoles

Indazole-containing compounds are highly valued in medicinal chemistry, often serving as bioisosteres of indoles in drug design. nih.govmdpi.com The conversion of an indole ring system into an indazole is a powerful synthetic transformation.

A general and efficient method to access 1H-indazole-3-carboxaldehydes directly from indole precursors involves nitrosation under mildly acidic conditions. nih.gov This reaction proceeds by treating the indole with a nitrosating agent (e.g., from sodium nitrite). The process is believed to involve the formation of a 3-nitrosoindole intermediate, which then undergoes ring opening and subsequent ring closure to form the 1H-indazole-3-carboxaldehyde product. nih.gov This method is notable for its mild conditions and its applicability to both electron-rich and electron-deficient indoles, minimizing side reactions that can occur under harsher conditions. nih.gov

While direct conversion is elegant, other classical and modern methods are crucial for synthesizing specifically substituted indazoles. For instance, the synthesis of 3-chloro-6-nitro-1H-indazole derivatives has been achieved through 1,3-dipolar cycloaddition reactions. nih.gov To overcome challenges related to the separation of regioisomers, "click chemistry" methods have been employed to obtain 1,4-disubstituted triazole-containing indazoles with good yields. nih.gov

Historically, a common route to halo-1H-indazoles involves the diazotization of 2-methylanilines, followed by cyclization of the resulting diazonium salts. sci-hub.se This foundational approach has been adapted to produce a variety of substituted indazoles.

Table 4: Summary of Synthetic Approaches to Indazole Derivatives

| Method | Precursor | Key Features | Product Class |

|---|---|---|---|

| Nitrosation nih.gov | Substituted Indoles | Mild, acidic conditions; direct conversion. | 1H-Indazole-3-carboxaldehydes |

| 1,3-Dipolar Cycloaddition nih.gov | 3-chloro-6-nitro-1H-indazole (as dipolarophile) | Used to add complex heterocyclic moieties. | Triazolylmethyl- and Isoxazole-6-nitro-1H-indazoles |

| Diazotization/Cyclization sci-hub.se | 2-Methylanilines | Classical route involving diazonium salt intermediates. | Halo-1H-indazoles |

This table compares different synthetic strategies for obtaining functionalized indazole derivatives.

Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| Indole-2,3-dione (Isatin) |

| 4-Substituted Isonitroacetanilide |

| Chloral Hydrate |

| Hydroxylamine Hydrochloride |

| Sulfuric Acid |

| Sodium Hydride |

| Dimethylformamide (DMF) |

| Propargyl Bromide |

| Bis-{5-chloro-1-(yl-but-2-ynyl)-1H-indole-2,3-dione} piperazine |

| 5-Chloro-1-(4-piperidin-1-yl-but-2-ynyl)-1H-indole-2,3-dione |

| 5-Chloro-1-(4-pyrrolidin-1-yl-but-2-ynyl)-1H-indole-2,3-dione |

| 1-{4-[4-(7-Chloro-quinolin-4-yl)-piperazin-1-yl]-but-2-ynyl}-5-nitro-1H-indole-2,3-dione |

| 5-nitro-1H-indole-2,3dione |

| Indole-2-carboxamide |

| 5-chloro-1H-indole-2-carboxylic acid |

| Triethylsilane |

| Trifluoroacetic Acid |

| 5-chloro-3-ethyl-1H-indole-2-carboxylic acid |

| 3-Ethyl-5-chloro-N-[2-(3-nitrophenyl)ethyl]-1H-indole-2-carboxamide |

| Sodium Borohydride |

| C3-hydroxymethyl indole-2-carboxylic acid |

| N-[2-(4-Aminophenyl)ethyl]-3-ethyl-5-chloro-1H-indole-2-carboxamide |

| 1H-Indazole-3-carboxaldehyde |

| Sodium Nitrite |

| 3-nitrosoindole |

| 3-chloro-6-nitro-1H-indazole |

| 4-nitro-1H-indazole |

| 2-Methylaniline |

Chemical Reactivity and Transformations of 5-chloro-3-nitro-1h-indole

Electrophilic Aromatic Substitution Reactions on the Indole Nucleus

The indole ring is generally susceptible to electrophilic substitution, typically at the C3 position. However, in 5-Chloro-3-nitro-1H-indole, this position is already occupied by a nitro group. The combined deactivating effect of both the C3-nitro and C5-chloro groups makes further electrophilic aromatic substitution on the benzene portion of the indole nucleus challenging.

Nonetheless, the directing effects of the existing substituents can predict the likely positions of substitution should a reaction occur under forcing conditions. The C5-chloro group, being an ortho-, para-director, would favor substitution at the C4 and C6 positions. The C3-nitro group deactivates the entire ring but would direct incoming electrophiles to meta positions, which include C6. Therefore, the C6 position is a potential, albeit deactivated, site for electrophilic attack.

Nucleophilic Substitution Reactions Involving the Nitro and Chloro Groups

The functional groups of this compound allow for several nucleophilic substitution pathways. The nitro group at the C3 position can be involved in substitution reactions. cymitquimica.com Similarly, the chlorine atom at the C5 position can be replaced by various nucleophiles through nucleophilic aromatic substitution (SₙAr) reactions, although such reactions on halo-indoles may require specific, often forcing, conditions to proceed efficiently. evitachem.comevitachem.com

Reduction Reactions of the Nitro Group

One of the most significant and widely utilized transformations of this compound is the reduction of its nitro group to an amino group, yielding 5-chloro-1H-indol-3-amine. This reaction is a critical step in the synthesis of more complex derivatives, as the resulting amine is a versatile functional handle for further modifications.

The reduction can be achieved using various reagents, with the choice of method impacting selectivity and yield. Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) is a common and effective method that selectively reduces the nitro group without affecting the chloro substituent or the indole ring. Alternatively, metal-acid systems such as iron powder in acetic acid (Fe/AcOH) or zinc in hydrochloric acid (Zn/HCl) are also employed. researchgate.net Care must be taken with some powerful reducing agents, as over-reduction of the indole core to a tetrahydroindole byproduct is possible.

Table 1: Reagents for the Reduction of this compound

| Reagent | Conditions | Product | Selectivity Notes |

|---|---|---|---|

| H₂/Pd-C | Catalytic amount, solvent (e.g., EtOH) | 5-chloro-1H-indol-3-amine | High chemoselectivity for the nitro group. |

| Fe/AcOH | Iron powder, acetic acid, often with H₂O | 5-chloro-1H-indol-3-amine | Effective for nitro group reduction; chloro group is stable. researchgate.net |

| Zn/HCl | Zinc dust, hydrochloric acid | 5-chloro-1H-indol-3-amine | Can potentially lead to over-reduction of the indole ring. |

| NaBH₄/I₂ | Sodium borohydride and Iodine | Aromatic Amines | BI₃ is generated in situ as the active reductant. organic-chemistry.org |

| Tetrahydroxydiboron | Water as solvent | Aromatic Amines | A metal-free reduction method performed under mild conditions. organic-chemistry.org |

Derivatization Strategies for Functionalization

This compound and its derivatives serve as precursors for a wide array of functionalized molecules through various derivatization strategies.

The formation of thiosemicarbazones and hydrazones from the 5-chloro-indole scaffold typically requires a carbonyl group, which is not present in the parent this compound. Therefore, a precursor like 5-chloro-1H-indole-2,3-dione (5-chloro-isatin) or 5-chloroindole-3-carboxaldehyde is used. These intermediates can be synthesized and then condensed with N-substituted thiosemicarbazides or hydrazine derivatives. researchgate.nettandfonline.com

The general synthesis involves refluxing an ethanolic solution of the carbonyl-containing indole (e.g., 5-chloro-isatin) with the appropriate thiosemicarbazide or hydrazine, often with a catalytic amount of acetic acid. nih.govtandfonline.com This reaction yields a wide range of thiosemicarbazone and hydrazone derivatives. tandfonline.comnih.govchemicalbook.com

Table 2: Examples of Synthesized Hydrazone and Thiosemicarbazone Derivatives from 5-Chloro-Indole Precursors

| Precursor | Reagent | Derivative Name | Reference |

|---|---|---|---|

| 5-chloro-1H-indole-2,3-dione | 4-methyl-3-thiosemicarbazide | 5-chloro-4'-methyl-1H-indole-2,3-dione-3-thiosemicarbazone | researchgate.netresearchgate.net |

| 5-chloro-1H-indole-2,3-dione | 4-allyl-3-thiosemicarbazide | 5-chloro-4'-allyl-1H-indole-2,3-dione-3-thiosemicarbazone | researchgate.netresearchgate.net |

| 5-chloroindole-3-carboxaldehyde | Benzoylhydrazine | 5-chloroindole-3-carboxaldehyde benzoylhydrazone | researchgate.net |

| 5-chloroindole-3-carboxaldehyde | 4-chlorobenzoylhydrazine | 5-chloroindole-3-carboxaldehyde 4-chlorobenzoylhydrazone | nih.gov |

| 5-chloroindole-3-carboxaldehyde | 2-chlorophenylhydrazine | 5-Chloro-1H-indole-3-carboxaldehyde (2-chlorophenyl)hydrazone | tandfonline.com |

Amide bond formation is a fundamental strategy for elaborating the 5-chloro-indole structure. nih.govresearchgate.net This typically involves the reaction of an amine with a carboxylic acid that has been activated with a coupling reagent. Starting from this compound, two primary pathways can be envisioned:

Reduction and Coupling: The nitro group is first reduced to 5-chloro-1H-indol-3-amine, which is then coupled with a desired carboxylic acid using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Functionalization and Coupling: The indole core is first converted into a carboxylic acid derivative, such as 5-chloro-1H-indole-2-carboxylic acid. This acid can then be activated and reacted with a variety of primary or secondary amines to form the corresponding amides. acs.org

Alkylation and acylation reactions provide another avenue for functionalization, primarily occurring at the indole nitrogen (N1) or, after modification, at a carbon position.

N-Alkylation/N-Acylation: The nitrogen atom of the indole ring is nucleophilic and can be readily alkylated or acylated. N-alkylation is typically achieved by treating the indole with an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. google.com This reaction introduces an alkyl group at the N1 position.

Friedel-Crafts Reactions: Friedel-Crafts acylation is a powerful method for introducing acyl groups onto the indole ring, typically at the electron-rich C3 position. ikm.org.my For the parent this compound, this position is blocked. However, if the nitro group is first removed or transformed (e.g., via reduction to the amine followed by diazotization and removal), the resulting 5-chloro-1H-indole can be acylated at C3 using an acyl chloride and a Lewis acid catalyst. ikm.org.myjst.go.jp Similarly, Friedel-Crafts alkylation can introduce alkyl groups at this position. scispace.comrsc.org

Amide Coupling Reactions

Rearrangement Reactions and Ring Transformations

The transformation of an indole ring into an indazole system represents a significant ring transformation. For substituted indoles, this can be achieved through nitrosation, typically using a combination of sodium nitrite (NaNO₂) and an acid. This reaction proceeds through a multi-step pathway that begins with the electrophilic attack of a nitrosating agent at the C3 position of the indole ring, which is naturally electron-rich. nih.gov

However, the presence of a strong electron-withdrawing group like the nitro group at the C3 position in this compound prevents direct nitrosation at this site. Instead, the reaction pathway for related electron-deficient indoles involves an initial nitrosation, followed by the addition of a nucleophile (like water), ring-opening of the pyrrole ring, and subsequent ring-closure to form the 1H-indazole-3-carboxaldehyde. nih.gov

For electron-deficient indoles, such as 5-nitro-indole, the reaction is significantly slower compared to electron-rich indoles. nih.govrsc.org Achieving a successful transformation requires more forceful conditions, such as elevated temperatures. For instance, while 5-nitro-indole shows no reaction at room temperature, increasing the temperature to 80°C with a higher concentration of acid can lead to a quantitative yield of the corresponding indazole derivative. nih.govrsc.org Given these precedents, this compound is expected to exhibit similar reactivity, requiring elevated temperatures for the rearrangement to 5-chloro-1H-indazole-3-carbaldehyde to proceed effectively.

The general mechanism involves:

Nitrosation at the C3 position to form an oxime intermediate. nih.gov

Nucleophilic addition of water at the C2 position. nih.gov

Cleavage of the C2-C3 bond, leading to the opening of the five-membered ring. nih.gov

Ring-closure via intramolecular condensation to form the six-membered pyrazole ring of the indazole system. nih.gov

Table 1: Reaction Conditions for Nitrosation of Electron-Deficient Indoles

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Nitro-1H-indole | NaNO₂, HCl, H₂O:DMF | 50 | 12 | Incomplete Reaction | nih.gov |

| 5-Nitro-1H-indole | NaNO₂, HCl, H₂O:DMF | 80 | Not Specified | Quantitative | nih.gov |

| 5-Bromo-1H-indole | NaNO₂, HCl, H₂O:DMF | 0 | Not Specified | 72 | nih.govrsc.org |

Catalytic Transformations and Reaction Kinetics

The catalytic functionalization of the indole scaffold is a cornerstone of modern synthetic chemistry, allowing for the introduction of various substituents. nih.gov The reactivity of this compound in such transformations is heavily influenced by the electronic properties of the chloro and nitro substituents. The nitro group at C3 makes this position an electrophilic site, while also deactivating the benzene ring towards electrophilic substitution.

One significant area of catalytic transformation is the C-H functionalization of the indole core. For instance, Rhodium(III)-catalyzed C-H activation has been used for the C2-alkylation of indoles. rsc.org In a study using a 1,3,5-triazine directing group on the indole nitrogen, various substituted indoles, including a 5-chloro-indole derivative, were successfully alkylated at the C2 position with maleimides. rsc.org The reaction of 1-Benzyl-3-(5-chloro-1-(4,6-dimorpholino-1,3,5-triazin-2-yl)-1H-indol-2-yl)pyrrolidine-2,5-dione was reported to proceed with an 85% yield, demonstrating high efficiency even with a halogen substituent present. rsc.org This suggests that the C2 position of this compound could be amenable to similar catalytic C-H functionalization, provided a suitable directing group is installed on the indole nitrogen.

Another important class of catalytic reactions is the reduction of the nitro group, which is a common transformation. researchgate.net While specific studies on the catalytic reduction of this compound are not detailed in the provided results, the reduction of nitroarenes to amines is a well-established process often accomplished using catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Tin(II) chloride in the presence of a hydrogen source. researchgate.net

The kinetics of these catalytic reactions are dependent on several factors, including the catalyst, solvent, and the electronic nature of the substrate. For electron-deficient indoles like 5-nitro-1H-indole, reaction rates in some catalytic processes can be lower compared to electron-neutral or electron-rich indoles. nih.gov For example, in certain three-component reactions to form 2-amino-4-(indol-3-yl)-4H-chromenes, 5-nitro-1H-indole produced slightly lower yields, indicating a potential kinetic disadvantage. nih.gov The free energy (ΔG) for the tautomerization of 1H-indole to 3H-indole, a key step in some reductions, has been computationally shown to be higher for 5-nitro-1H-indole (10.1 kcal/mol) compared to 5-chloro-1H-indole (8.9 kcal/mol), indicating that the nitro group has a more significant deactivating effect. cardiff.ac.uk

Table 2: Selected Catalytic Transformations of Substituted Indoles

| Indole Substrate | Reaction Type | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(Triazinyl)-5-chloro-1H-indole derivative | C2-H Alkylation with Maleimide | [RhCp*Cl₂]₂ | C2-alkylated 5-chloro-indole | 85 | rsc.org |

| 5-Nitro-1H-indole | Tandem Knoevenagel–Pinner cyclization–Michael reaction | [DABCO-H][HSO₄] | 2-amino-4-(5-nitro-indol-3-yl)-4H-chromene | Lower than unsubstituted indole | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for 5-chloro-3-nitro-1h-indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 5-chloro-3-nitro-1H-indole in solution. Both one-dimensional and two-dimensional NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity between them.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The ¹H NMR spectrum of a related compound, 5-chloro-3-ethyl-1H-indole-2-carboxylic acid, shows characteristic signals for the indole ring protons. nih.gov For this compound, the electron-withdrawing nature of the chloro and nitro groups significantly influences the chemical shifts of the aromatic protons. The indole NH proton is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10–12 ppm. The protons on the benzene ring will exhibit splitting patterns and chemical shifts determined by their position relative to the chloro and nitro substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. In a related compound, 3-methyl-5-nitro-1H-indole, the carbon atoms of the indole ring show distinct resonances. rsc.org For this compound, the carbon attached to the nitro group (C3) would be significantly deshielded due to the strong electron-withdrawing effect of the nitro group. Similarly, the carbon bearing the chlorine atom (C5) will also experience a downfield shift. The other carbon signals of the indole ring will be influenced by the combined electronic effects of both substituents. acs.orgcsic.es

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (N-H) | ~11.5 (br s) | - |

| 2 | ~8.5 (s) | ~130 |

| 3 | - | ~145 |

| 4 | ~7.8 (d) | ~122 |

| 5 | - | ~128 |

| 6 | ~7.4 (dd) | ~125 |

| 7 | ~7.9 (d) | ~115 |

| 3a | - | ~129 |

| 7a | - | ~135 |

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY, DEPT)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex NMR spectra of molecules like this compound. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It is instrumental in assigning the carbon signals based on the known proton assignments. For instance, the proton at position 2 would show a correlation to the carbon at position 2.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduipb.pt This is vital for establishing the connectivity of the entire molecule. For example, the proton at position 2 would show correlations to carbons C3, C4, and C7a, confirming the ring structure.

COSY (Correlation Spectroscopy): COSY identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.eduyoutube.com In the aromatic region, this would show correlations between H4 and H6, and H6 and H7, helping to trace the proton network on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled. ipb.pt This can be useful for confirming the spatial arrangement of substituents.

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D technique, DEPT is often used in conjunction with 2D methods. It helps to distinguish between CH, CH₂, and CH₃ groups, simplifying the assignment of the ¹³C spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. bldpharm.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. google.com For this compound, ESI-MS would be expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. mdpi.comchemrxiv.org The presence of the chlorine atom would be evident from the characteristic isotopic pattern, with a second peak at M+2 having approximately one-third the intensity of the main peak. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the exact molecular formula. nih.gov For this compound (C₈H₅ClN₂O₂), HRMS would confirm the elemental composition by matching the measured mass to the calculated theoretical mass with a high degree of accuracy. scielo.br

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. csic.es The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups.

Key expected vibrational frequencies include:

N-H Stretch: A sharp or broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. libretexts.org

Aromatic C-H Stretch: Absorption bands typically appear just above 3000 cm⁻¹. libretexts.org

Nitro Group (NO₂) Stretches: Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. libretexts.org

C=C Aromatic Ring Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the indole ring system. libretexts.org

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, would indicate the presence of the carbon-chlorine bond. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | >3000 |

| NO₂ | Asymmetric Stretch | 1500-1560 |

| NO₂ | Symmetric Stretch | 1300-1370 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-Cl | Stretch | 600-800 |

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. For "this compound", this method quantitatively determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared against the theoretically calculated percentages derived from its molecular formula, C₈H₅ClN₂O₂. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's purity and correct elemental makeup.

While specific elemental analysis data for "this compound" is not widely published, the expected theoretical values can be calculated based on its atomic composition. Furthermore, analysis of related substituted indole derivatives demonstrates the application of this technique. For instance, elemental analysis has been crucial in confirming the structures of various novel indole derivatives synthesized for pharmacological evaluation. derpharmachemica.comresearchgate.netnih.gov

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

| Carbon | C | 12.011 | 8 | 96.088 | 48.88% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.56% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.03% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.25% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.28% |

| Total | 196.593 | 100.00% |

This table presents the theoretical elemental percentages for this compound based on its molecular formula (C₈H₅ClN₂O₂) and the atomic masses of its constituent elements.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the separation, purification, and purity assessment of "this compound". These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from starting materials, by-products, and other impurities.

Thin Layer Chromatography (TLC) is a rapid, simple, and effective method for monitoring the progress of reactions that synthesize "this compound" and for preliminary purity checks. In a typical application, a small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a mixture of solvents.

The separation is based on the polarity of the compounds. More polar compounds will have a stronger interaction with the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retardation factor (Rf) value. Conversely, less polar compounds will travel further. The choice of the eluent system, often a combination of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, is critical for achieving good separation. The spots can be visualized under UV light.

For a related compound, tert-butyl this compound-1-carboxylate, an Rf value of 0.23 was reported using a mobile phase of ethyl acetate and petroleum ether in a 1:10 ratio. doi.org For other chloro-indole derivatives, TLC is routinely used with ethyl acetate/hexane solvent systems to monitor reaction completion.

Table 2: Representative TLC Parameters for Substituted Indoles

| Compound Class | Stationary Phase | Mobile Phase (v/v) | Rf Value | Reference |

| Chloro-nitro-indole derivative | Silica Gel | Ethyl Acetate/Petroleum Ether (1:10) | 0.23 | doi.org |

| Chloro-indole carbaldehyde | Silica Gel | Ethyl Acetate/Hexane (1:1) | Not specified | sorbonne-universite.fr |

| Dichloro-nitro-indole derivative | Silica Gel | Ethyl Acetate/Hexane (15:85) | 0.2 | biorxiv.org |

This table provides examples of TLC conditions used for the analysis of indole derivatives closely related to this compound.

Column chromatography is the primary technique for the purification of "this compound" on a preparative scale. This method operates on the same principles as TLC but is performed in a glass column packed with a larger amount of stationary phase, typically silica gel. The crude product is loaded onto the top of the column, and the mobile phase is passed through the column under gravity or with the application of pressure (flash chromatography).

By carefully selecting the solvent system, "this compound" can be separated from impurities. Fractions are collected as the solvent elutes from the column, and those containing the pure product, as determined by TLC, are combined and the solvent is evaporated. For many substituted indoles, including those with chloro and nitro groups, a gradient of ethyl acetate in petroleum ether or hexane is a commonly employed eluent system. doi.orgnih.gov For example, the purification of a 5-chloro-1-methyl-1H-indole-3-carbaldehyde was achieved using a gradient of petroleum ether and ethyl acetate (from 4:1 to 2:1).

For a more precise assessment of purity and for quantitative analysis, high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-high-performance liquid chromatography (UPLC) are employed. These instrumental techniques offer higher resolution, sensitivity, and speed compared to traditional column chromatography.

High-Performance Liquid Chromatography (HPLC) utilizes a high-pressure pump to pass the mobile phase through a column packed with smaller stationary phase particles, leading to superior separation. A detector, commonly a UV-Vis detector, measures the absorbance of the eluate, and the retention time (the time it takes for the compound to pass through the column) is a characteristic property for a given set of conditions (column, mobile phase, flow rate, and temperature). The purity of a sample can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. For many indole derivatives, purity of over 95% is often confirmed by HPLC. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound elutes from the HPLC column, it is ionized and its mass-to-charge ratio (m/z) is determined. This provides molecular weight information, which is a powerful confirmation of the compound's identity. For instance, the high-resolution mass spectrometry (HRMS) of a related compound, 5-chloro-3-iodo-2-nitro-1-(pyrimidin-2-yl)-1H-indole, provided an m/z value that confirmed its molecular formula. rsc.org LC-MS is also invaluable for identifying and characterizing impurities.

Ultra-High-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses columns with even smaller particle sizes (typically sub-2 µm) and operates at higher pressures. This results in significantly faster analysis times and improved resolution. UPLC systems are often coupled with mass spectrometry (UPLC-MS) for high-throughput analysis and characterization of complex mixtures containing indole derivatives. sielc.comsielc.combldpharm.com

Table 3: Overview of Advanced Chromatographic Techniques for Indole Analysis

| Technique | Principle | Key Information Obtained | Common Application for Indoles |

| HPLC | High-pressure liquid chromatography | Retention Time, Purity (%) | Purity assessment, quantitative analysis. nih.govscience.gov |

| LC-MS | HPLC coupled with Mass Spectrometry | Retention Time, Molecular Weight (m/z) | Structure confirmation, impurity profiling. rsc.orgnih.govacs.org |

| UPLC | HPLC with sub-2 µm particles | Faster Retention Times, Higher Resolution | High-throughput screening, metabolite analysis. sielc.comsielc.com |

This table summarizes the principles and applications of advanced chromatographic techniques in the analysis of indole compounds.

Column Chromatography

X-ray Crystallography for Solid-State Structure Determination

To perform an X-ray crystallographic analysis of "this compound", a high-quality single crystal is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the positions of the atoms in the crystal.

Table 4: Representative Crystallographic Data for Substituted Indoles

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone | Monoclinic | P2/c | Layered structure via N-H···O hydrogen bonds | researchgate.net |

| (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one | Monoclinic | P21/n | Nearly planar molecule, N-H···O and C-H···O interactions | nih.goviucr.org |

| 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one | Triclinic | P-1 | Non-planar structure with significant dihedral angle | nih.goviucr.org |

This table presents examples of crystallographic data obtained for indole derivatives with similar substitution patterns, illustrating the type of information that can be obtained from X-ray crystallography.

Future Directions and Research Perspectives for 5-chloro-3-nitro-1h-indole

Development of Novel Synthetic Methodologies

While classical methods for the synthesis of substituted indoles exist, future research will likely focus on developing more efficient, regioselective, and environmentally benign methodologies for synthesizing 5-Chloro-3-nitro-1H-indole and its derivatives. Traditional syntheses often require harsh conditions or multi-step processes. google.com Recent advancements have aimed to overcome these limitations.

A key challenge is the precise installation of the nitro group at the C3 position of the indole ring. Modern approaches are moving away from harsh acidic and metallic conditions. For instance, a recently developed method utilizes trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride, as an electrophilic nitrating agent. This protocol allows for the regioselective nitration of various indoles, including those with halogen substituents, under mild, non-acidic, and non-metallic conditions. nih.govrsc.orgresearchgate.net Adapting such methods for the synthesis of this compound could offer higher yields and a better safety profile.

Another promising avenue is the cycloaddition of nitrosoarenes with alkynones, which provides a direct and atom-economical route to 3-substituted indoles with excellent regioselectivity. jove.comnih.gov Research into applying this catalyst-free thermal reaction to starting materials like 4-chloronitrosobenzene could streamline the synthesis of the core indole structure.

Future synthetic research could explore:

One-pot and Tandem Strategies: Integrating redox and hydrogenation reactions to streamline the formation of the indole core from nitroarene precursors. rsc.org

Flow Chemistry: Utilizing microreactor technology for safer and more controlled nitration and other functionalization reactions, minimizing the risks associated with handling energetic intermediates.

Photochemical and Electrochemical Methods: These techniques can enable selective transformations and the introduction of functional groups under mild conditions, reducing the reliance on traditional reagents. rsc.org

These innovative strategies promise to enhance the accessibility of this compound, facilitating its broader investigation.

Exploration of New Biological Targets and Mechanisms of Action

The indole nucleus is a common feature in many biologically active compounds, and its derivatives are known to interact with a wide range of biological targets, including enzymes and receptors involved in cancer, neurodegenerative disorders, and infectious diseases. rsc.orgnih.gov For this compound, the presence of the nitro group is particularly significant, as it can be bioreduced to form reactive intermediates like nitroso and hydroxylamine species. frontiersin.org This process is a cornerstone of its potential mechanism of action.

Future research will focus on identifying specific biological targets modulated by this compound and its metabolites. Potential areas of exploration include:

Enzyme Inhibition: Derivatives of 5-chloro-indole have shown inhibitory activity against various enzymes. For example, 5-chloro-indole-2-carboxamides have been evaluated as inhibitors of human liver glycogen phosphorylase a (hLGPa), and 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of EGFR and BRAF kinases, which are crucial targets in cancer therapy. nih.govmdpi.com Investigating the effect of the 3-nitro substitution on the inhibition of these and other kinases (e.g., PI3K/AKT/mTOR pathway) is a logical next step. mdpi.com

Tubulin Polymerization: The indole moiety is known to interfere with tubulin polymerization, a key process in cell division, making it a target for anticancer agents. nih.gov Research could explore whether this compound or its derivatives can bind to the colchicine site of tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov

Receptor Modulation: Substituted indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid type 1 (CB1) receptor. nih.gov The influence of the 3-nitro group on the binding and modulation of this and other G-protein coupled receptors warrants investigation.

The mechanism of action is intrinsically linked to the bioreduction of the nitro group, especially in hypoxic (low-oxygen) environments characteristic of solid tumors. mdpi.comnih.gov The reduction can generate highly cytotoxic species, suggesting a potential for selective anticancer activity. frontiersin.org Elucidating the specific reductase enzymes involved (e.g., NADPH:cytochrome P450 reductase) and the resulting cellular responses will be critical. encyclopedia.pub

| Derivative Class | Potential Biological Target | Therapeutic Area | Key Findings |

| 5-chloro-indole-2-carboxylates | EGFR, BRAF V600E | Cancer | Potent inhibition of mutant kinases, with some derivatives showing selectivity for EGFR T790M. mdpi.com |

| 5-chloro-N-aryl-1H-indole-2-carboxamides | Human Liver Glycogen Phosphorylase a (hLGPa) | Diabetes | Inhibition of hLGPa, with crystallographic data showing binding at the dimer interface. nih.gov |

| 5-chloro-1H-indole-2-carboxamides | Cannabinoid Receptor 1 (CB1) | Neurological Disorders | Negative allosteric modulators with potency enhanced by the 5-chloro substituent. nih.gov |

| 3-arylthio- and 3-aroyl-1H-indoles | Tubulin | Cancer | Inhibition of tubulin polymerization by binding to the colchicine site. mdpi.com |

Advancements in Structure-Based Drug Design and Optimization

Structure-based drug design (SBDD) is a powerful strategy to optimize the potency and selectivity of lead compounds. For this compound, SBDD efforts will be crucial in transforming it into a viable therapeutic candidate. This involves computational modeling and synthetic modifications to improve interactions with specific biological targets.

Structure-Activity Relationship (SAR) Studies: Future research will systematically modify the this compound scaffold to establish clear SAR. Key modifications could include:

Position C2: Introducing various substituents at the C2 position of the indole ring to explore interactions with target binding pockets.

Indole Nitrogen (N1): Alkylation or arylation at the N1 position can significantly alter physicochemical properties and biological activity.

Benzene Ring: Introducing additional substituents on the benzene portion of the indole ring to fine-tune electronic and steric properties.

SAR studies on related 5-chloro-indole derivatives have already provided valuable insights. For instance, in a series of CB1 receptor modulators, short alkyl groups at the C3 position and a chloro group at the C5 position enhanced potency. nih.gov Similarly, for EGFR/BRAF inhibitors, various substitutions on an appended phenyl ring dramatically influenced activity. mdpi.com

Computational and Molecular Docking Studies: Molecular docking will be instrumental in predicting how derivatives of this compound bind to the active sites of target proteins. researchgate.nettandfonline.com These computational studies can rationalize observed SAR and guide the design of new analogs with improved binding affinity and selectivity. For example, docking studies have helped to understand how indole-based inhibitors interact with the active sites of EGFR, BRAF, and Bcl-2. mdpi.comtandfonline.commdpi.com Such studies for this compound could predict favorable binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that can be optimized. researchgate.net

The combination of SAR and computational approaches will enable the rational design of second-generation compounds with enhanced efficacy and reduced off-target effects.

Integration of Artificial Intelligence and Machine Learning in Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. rsc.orgmdpi.com These technologies can accelerate research related to this compound in several ways.

Predicting Reactivity and Optimizing Synthesis: ML models can be trained on large datasets of chemical reactions to predict the outcomes of synthetic steps, including regioselectivity and yield. researchgate.net This can significantly reduce the time and resources spent on optimizing the synthesis of new derivatives of this compound. AI tools can suggest optimal reaction conditions or even entirely new synthetic routes. acs.org

Designing Novel Inhibitors and Predicting Activity: AI and ML algorithms can be used to design novel molecules with desired biological activities. By learning from existing data on indole derivatives and their properties, generative models can propose new structures that are likely to be active against a specific target. researchgate.netmdpi.com Machine learning-based QSAR models can predict the biological activity of these virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net This approach has been successfully used to identify novel inhibitors for targets like indoleamine 2,3-dioxygenase (IDO) and to predict the cytoprotective activity of indole derivatives. mdpi.comresearchgate.net

Data Analysis and Target Identification: AI can analyze large biological datasets (e.g., genomics, proteomics) to identify new potential biological targets for this compound. By finding correlations between specific cellular pathways and the compound's effects, AI can help to elucidate its mechanism of action and suggest new therapeutic indications.

The integration of AI and ML into the research workflow promises to de-risk and accelerate the development of therapeutics based on the this compound scaffold. biointerfaceresearch.combohrium.com

| AI/ML Application | Specific Task for this compound Research | Potential Impact |

| Reaction Prediction | Predict regioselectivity and yield of nitration and functionalization reactions. | Faster synthesis optimization and discovery of novel synthetic routes. researchgate.netchemistryworld.com |

| Generative Models | Design novel derivatives with predicted high affinity for targets like EGFR or tubulin. | Rapid exploration of chemical space and identification of potent drug candidates. mdpi.com |

| QSAR Modeling | Predict anticancer or antimicrobial activity of virtual compound libraries. | Prioritization of synthetic efforts on the most promising molecules. researchgate.net |

| Multiomics Analysis | Identify novel protein targets or pathways affected by the compound in cancer cells. | Elucidation of mechanism of action and discovery of new therapeutic applications. nih.gov |

Potential for Prodrug Design and Targeted Therapies

The nitroaromatic group is a key feature that makes this compound an excellent candidate for prodrug design, particularly for hypoxia-activated therapies. nih.govencyclopedia.pubresearchgate.net Solid tumors often contain regions of low oxygen (hypoxia), a condition that is less prevalent in healthy tissues. mdpi.com

Hypoxia-Activated Prodrugs (HAPs): The nitro group of this compound can be selectively reduced by enzymes that are overexpressed in hypoxic tumor cells, such as nitroreductases. frontiersin.orgnih.gov This reduction converts the relatively benign prodrug into a highly cytotoxic agent directly at the tumor site. mdpi.com The process involves the stepwise reduction of the nitro group to a nitro radical anion, followed by further reduction to nitroso and hydroxylamine species, which are reactive and can damage cellular components like DNA. mdpi.comencyclopedia.pub

Future research in this area will focus on:

Designing Trigger-Effector Systems: Using the this compound moiety as the "trigger" and attaching a potent cytotoxic "effector" molecule. The linker connecting the two would be designed to cleave upon reduction of the nitro group. nih.gov

Optimizing Reduction Potential: Fine-tuning the electronic properties of the indole ring to ensure the reduction potential of the nitro group falls within the range for selective activation in hypoxic tissues, minimizing toxicity in normal, oxygenated tissues.

Combining with Other Therapies: Investigating the use of these HAPs in combination with radiation or other chemotherapies that can increase tumor hypoxia, potentially leading to synergistic effects.

Targeted Drug Delivery: Beyond hypoxia activation, the indole scaffold can be incorporated into targeted drug delivery systems. This could involve conjugating the molecule to antibodies, peptides, or nanoparticles that specifically recognize and bind to receptors overexpressed on cancer cells. This approach would further enhance the selective delivery of the cytotoxic agent to the tumor, improving the therapeutic index. tdl.org The development of water-soluble prodrugs would also be a key step to improve pharmacokinetic properties for in vivo applications. tdl.org

The unique properties of the nitro group make prodrug strategies one of the most promising future directions for translating this compound into a clinical candidate for cancer therapy. pnrjournal.com

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.